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molecular formula C10H7NO3 B1436762 7-Hydroxyquinoline-3-carboxylic acid CAS No. 659730-27-5

7-Hydroxyquinoline-3-carboxylic acid

Cat. No. B1436762
M. Wt: 189.17 g/mol
InChI Key: RFVSBXGQVAGYJQ-UHFFFAOYSA-N
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Patent
US09102674B2

Procedure details

7-Hydroxyquinoline-3-carboxylic acid. Ethyl 7-methoxyquinoline-3-carboxylate (7.03 g, 30.4 mmol) was dissolved in HBr (48% aq., 150 mL) and was heated at 105° C. for 88.5 h. The reaction was cooled to ambient temperature and the precipitate was collected by filtration to afford the title compound as a brown solid (5.2 g, 90%). 1H NMR (400 MHz, DMSO-d6) δ 12.05-11.67 (m, 1H), 9.49 (d, J=2.0 Hz, 1H), 9.43 (s, 1H), 8.39 (d, J=9.8 Hz, 1H), 7.55-7.51 (m, 2H). [M+H]=190.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.03 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
OC1C=C2C(C=C(C(O)=O)C=N2)=CC=1.C[O:16][C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[C:22]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH:23]=[N:24]2)=[CH:19][CH:18]=1>Br>[OH:16][C:17]1[CH:26]=[C:25]2[C:20]([CH:21]=[C:22]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH:23]=[N:24]2)=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C2C=C(C=NC2=C1)C(=O)O
Step Two
Name
Quantity
7.03 g
Type
reactant
Smiles
COC1=CC=C2C=C(C=NC2=C1)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=C(C=NC2=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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